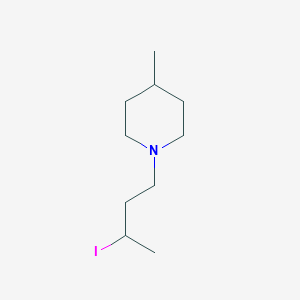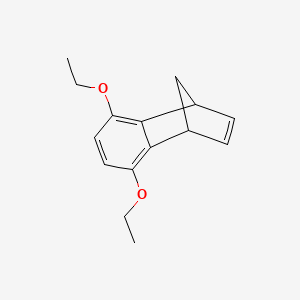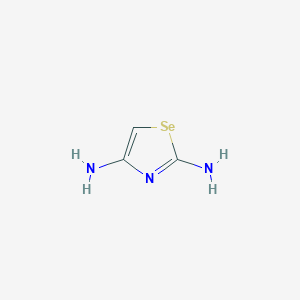
3-Chloro-5-methoxy-7-nitro-1-benzothiophene-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-methoxy-7-nitro-1-benzothiophene-2-carbonyl chloride is a heterocyclic compound that belongs to the benzothiophene family Benzothiophenes are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methoxy-7-nitro-1-benzothiophene-2-carbonyl chloride typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of 5-methoxy-7-nitro-1-benzothiophene-2-carbonyl chloride using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-methoxy-7-nitro-1-benzothiophene-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols, leading to the formation of new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base such as triethylamine.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Various substituted benzothiophene derivatives.
Reduction: Amino-substituted benzothiophene derivatives.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
3-Chloro-5-methoxy-7-nitro-1-benzothiophene-2-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Material Science: The compound is explored for its potential use in organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 3-Chloro-5-methoxy-7-nitro-1-benzothiophene-2-carbonyl chloride involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-methoxy-1-benzothiophene-2-carbonyl chloride: Lacks the nitro group, which may result in different reactivity and applications.
5-Methoxy-7-nitro-1-benzothiophene-2-carbonyl chloride: Lacks the chlorine atom, affecting its substitution reactions.
Uniqueness
3-Chloro-5-methoxy-7-nitro-1-benzothiophene-2-carbonyl chloride is unique due to the presence of both the chlorine and nitro groups, which provide a versatile platform for various chemical modifications and applications. This dual functionality makes it a valuable compound in synthetic chemistry and research.
Properties
CAS No. |
836605-63-1 |
|---|---|
Molecular Formula |
C10H5Cl2NO4S |
Molecular Weight |
306.12 g/mol |
IUPAC Name |
3-chloro-5-methoxy-7-nitro-1-benzothiophene-2-carbonyl chloride |
InChI |
InChI=1S/C10H5Cl2NO4S/c1-17-4-2-5-7(11)9(10(12)14)18-8(5)6(3-4)13(15)16/h2-3H,1H3 |
InChI Key |
NSHCIOSTTDHYPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)[N+](=O)[O-])SC(=C2Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


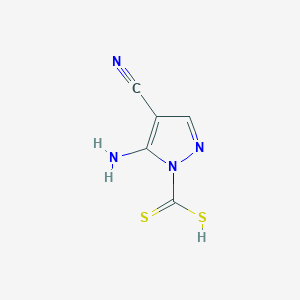
![1-(3-{Bis[(quinolin-2-yl)methyl]amino}propyl)-1H-pyrrole-2,5-dione](/img/structure/B14201012.png)
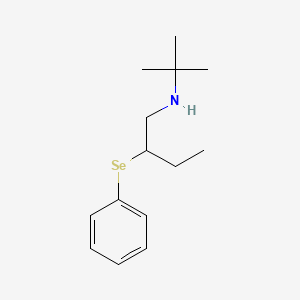
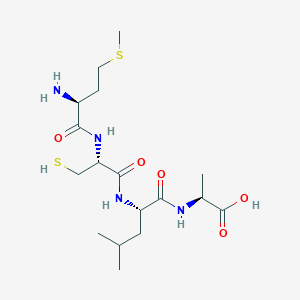
![2-Propen-1-amine, N-[2-(phenylseleno)butylidene]-](/img/structure/B14201025.png)



![N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine](/img/structure/B14201047.png)
